molecular formula C19H21N3O3 B5553816 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide

4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide

Cat. No. B5553816
M. Wt: 339.4 g/mol
InChI Key: MFGAZEXFQHHYLA-UHFFFAOYSA-N
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Description

The compound “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs . It also contains a 1,3-benzodioxol-5-ylmethyl group, which is a common moiety in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and the 1,3-benzodioxol-5-ylmethyl group would likely be key structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be determined by the functional groups present in the molecule .

Scientific Research Applications

Antioxidant Activity

Compounds containing a 1,3-benzodioxole moiety have been synthesized and evaluated for their antioxidant activity . This suggests that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could potentially exhibit similar antioxidant properties .

Psychotherapy

Alternative entactogens to 3,4-methylenedioxymethamphetamine (MDMA) with potential applications in psychotherapy have been studied . Given the structural similarity, it’s possible that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could have similar applications .

Cancer Treatment

Compounds with a 1,3-benzodioxole moiety have shown potential in inhibiting the growth of cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells. This suggests a potential application in cancer treatment.

Alzheimer’s Disease Treatment

Some compounds with a 1,3-benzodioxole moiety have been studied for their potential as a therapeutic agent for Alzheimer’s disease. This could be another potential application for "4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide".

Sedative

Compounds containing a 1,3-benzodioxole moiety were reported to possess sedative activity . This suggests that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could potentially have sedative properties .

Anticonvulsant

Compounds with a 1,3-benzodioxole moiety have been reported to possess anticonvulsant activity . This suggests that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could potentially have anticonvulsant properties .

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many piperazine derivatives have neurological effects, acting on receptors or transporters in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Many piperazine derivatives have psychoactive effects and can be hazardous if misused .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential uses .

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)25-14-24-17/h1-7,12H,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGAZEXFQHHYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carboxamide

Synthesis routes and methods

Procedure details

The title compound was prepared from piperazine-1-carboxylic acid phenylamide and benzo[1,3]dioxole-5-carbaldehyde. 1H NMR (400 MHz, CDCl3): 7.36-7.24 (m, 4H), 7.05-6.99 (m, 1H), 6.86 (br s, 1H), 6.77-6.72 (m, 2H), 6.43 (br s, 1H), 5.95 (s, 2H), 3.50-3.46 (m, 4H), 3.43 (s, 2H), 2.46-2.42 (m, 4H).
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